Functional Directionality: Selective Lactate Influx Inhibition vs. Dual Influx/Efflux Blockade
In contrast to the reference MCT1 inhibitor AR-C155858, 7ACC1 (7ACC) unexpectedly inhibited lactate influx but not efflux in tumor cells expressing both MCT1 and MCT4 transporters [1]. In A549 cells, 7ACC1 at concentrations of 0.5–2 µM reduced [14C]-labeled lactate influx by 30%–80% in a concentration-dependent manner, while having no effect on [14C]-labeled lactate efflux even at 5 µM . AR-C155858, conversely, inhibits both lactate influx and efflux, whereas 7ACC1's selective blockade of influx without affecting efflux represents a unique functional profile among MCT inhibitors [1].
| Evidence Dimension | Lactate efflux inhibition |
|---|---|
| Target Compound Data | No inhibition of lactate efflux (0% at 5 µM) |
| Comparator Or Baseline | AR-C155858: Inhibits both lactate influx and efflux [1] |
| Quantified Difference | Qualitative difference: 7ACC1 retains lactate efflux function; AR-C155858 blocks both influx and efflux |
| Conditions | A549 lung adenocarcinoma cells; [14C]-labeled lactate; 7ACC1 (0.5-5 µM); AR-C155858 comparator [REFS-1, REFS-2] |
Why This Matters
This directional selectivity allows researchers to dissect the specific contribution of lactate influx versus efflux to tumor metabolism without confounding effects on overall lactate homeostasis, a distinction critical for experimental design in MCT-related studies.
- [1] Draoui N, et al. Antitumor activity of 7-aminocarboxycoumarin derivatives, a new class of potent inhibitors of lactate influx but not efflux. Mol Cancer Ther. 2014 Jun;13(6):1410-8. doi: 10.1158/1535-7163.MCT-13-0653. PMID: 24672058. View Source
